齐墩果酸甲酯

描述

Synthesis Analysis

The synthesis of Methyl oleanonate involves several steps. Heating of oleanonic acid or methyl oleanonate with hydroxylamine hydrochloride affords the appropriate oximes. The oxime function can then be subjected to reactions such as reduction, acylation, cyclization to oxazole ring, and Beckmann rearrangement . A new simple method of synthesis of 3,12-diketone from methyl oleanonate has also been developed .Molecular Structure Analysis

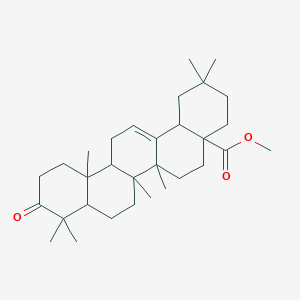

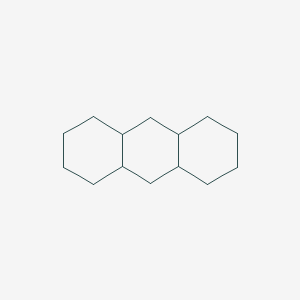

Methyl oleanonate has a molecular formula of C31H50O3 . Its structure includes a five-ring skeleton and carboxyl, hydroxyl, or oxo groups .Chemical Reactions Analysis

The ozonolysis of methyl oleate monolayers at the air–water interface results in a surprisingly rapid loss of material through cleavage of the C=C bond and evaporation/dissolution of reaction products . The rate coefficient for this oxidation is (5.7 ± 0.9) × 10−10 cm2 molecule−1 s−1 .科学研究应用

齐墩果酸甲酯:科学研究应用的全面分析

药理学 PPARγ激动剂: 齐墩果酸甲酯已被确定为潜在的PPARγ激动剂,它是一种核受体,在细胞分化、发育和代谢(特别是葡萄糖和脂质代谢)的调节中起着至关重要的作用。 这种应用表明它在治疗糖尿病和高脂血症等疾病中的潜在用途 .

衍生物合成 肟衍生物: 研究已经导致各种齐墩果酸甲酯衍生物的合成,例如肟衍生物。 这些化合物因其增强的生物活性及其潜在的治疗应用而被研究 .

天然产物化学 基奥斯乳香树胶成分: 齐墩果酸甲酯存在于天然产物中,例如黄连木属树脂,俗称基奥斯乳香树胶。 对这种化合物的研究有助于了解天然树脂的药理特性 .

肾脏疾病治疗学: 齐墩果酸是齐墩果酸甲酯的衍生物,由于其保护作用,已显示出在治疗肾脏疾病方面的希望。 这表明齐墩果酸甲酯也可能在开发治疗肾脏相关疾病的药物方面有所应用 .

化学修饰 酰化: 齐墩果酸肟(包括那些来自齐墩果酸甲酯的肟)的酰化有效地提高了它们的细胞毒性。 这种化学修饰可以导致开发具有更好功效和安全性特征的新药 .

生物测定引导的分馏: 生物测定引导的分馏技术已被用于从天然来源中分离和鉴定活性化合物,其中齐墩果酸甲酯就是一种被确定对PPARγ具有生物活性的化合物 .

未来方向

The future directions in the research of Methyl oleanonate and similar compounds seem to be focused on their potential anticancer effects. For instance, the introduction of different moieties, particularly the 3,5-dinitro group, resulted in the synthesis of highly potent cytotoxic agents with favorable SI and ADMETox parameters .

作用机制

Target of Action

Methyl oleanonate is a natural triterpene PPARγ agonist . PPARγ, or peroxisome proliferator-activated receptor gamma, is a type of nuclear receptor that plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammatory responses .

Mode of Action

As a PPARγ agonist, methyl oleanonate binds to the PPARγ receptor, activating it . This activation leads to changes in the transcription of specific genes involved in lipid metabolism, glucose homeostasis, and inflammation .

Biochemical Pathways

The activation of PPARγ by methyl oleanonate affects various biochemical pathways. These include pathways involved in lipid metabolism and glucose homeostasis . The exact downstream effects of these pathway alterations depend on the specific cellular context and the presence of other signaling molecules.

Pharmacokinetics

As a lipophilic compound, it is likely to be well-absorbed and distributed throughout the body

Result of Action

The activation of PPARγ by methyl oleanonate can lead to a variety of cellular effects. These include changes in lipid and glucose metabolism, which can affect energy balance and insulin sensitivity . Additionally, PPARγ activation has anti-inflammatory effects, which can influence immune responses . Methyl oleanonate also has anti-cancer effects .

Action Environment

The action of methyl oleanonate can be influenced by various environmental factors. For example, the presence of other signaling molecules can affect the response to PPARγ activation

属性

IUPAC Name |

methyl (4aS,6aR,6aS,6bR,8aR,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H48O3/c1-26(2)15-17-31(25(33)34-8)18-16-29(6)20(21(31)19-26)9-10-23-28(5)13-12-24(32)27(3,4)22(28)11-14-30(23,29)7/h9,21-23H,10-19H2,1-8H3/t21-,22-,23+,28-,29+,30+,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPMUFCXCVKVCSV-VNNAKPRGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)C)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201316509 | |

| Record name | Methyl oleanonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1721-58-0 | |

| Record name | Methyl oleanonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1721-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl oleanonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)iminomethyl]-2-methoxyaniline](/img/structure/B239309.png)

![1-(4-Chlorophenyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B239327.png)

![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B239329.png)